N-(3-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide
Description
N-(3-Amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide is an acetamide derivative featuring a 3-fluorophenoxy group linked to an acetamide scaffold and a 3-amino-2-methylphenyl substituent. This compound is of interest due to its structural similarity to pharmacologically active acetamides, which often exhibit enzyme inhibitory, antimicrobial, or anti-inflammatory properties.
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-10-13(17)6-3-7-14(10)18-15(19)9-20-12-5-2-4-11(16)8-12/h2-8H,9,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPQFVFIXYHDCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)COC2=CC(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that suggest various biological activities. This article reviews its biological activity, focusing on its anti-inflammatory, analgesic, antimicrobial, and potential anticancer properties. The compound's molecular structure, synthesis, and mechanisms of action are also discussed.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₅FN₂O₂, with a molecular weight of approximately 274.29 g/mol. Its structure includes:
- Acetamide functional group : Characterized by the presence of an amine and a carbonyl group.
- 3-amino-2-methylphenyl moiety : This part of the molecule contributes to its biological interactions.
- 3-fluorophenoxy substituent : This group enhances the compound's reactivity and potential biological effects.
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits anti-inflammatory and analgesic effects. These activities may be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. The compound may modulate receptors associated with pain perception, thereby providing therapeutic benefits in conditions characterized by inflammation and pain.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties , particularly against various bacterial strains. Preliminary studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, compounds within the acetamide class have shown promising results against pathogens like Klebsiella pneumoniae and Staphylococcus aureus .
Minimum Inhibitory Concentration (MIC)
The effectiveness of this compound can be quantified using the Minimum Inhibitory Concentration (MIC). This metric helps determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Although specific MIC values for this compound are not widely reported, related acetamides have demonstrated varying degrees of antimicrobial efficacy, suggesting a potential for further exploration in this area .
Anticancer Potential
There is emerging interest in the anticancer potential of this compound. Its structural features may allow it to interact with cellular targets involved in cancer progression, although detailed studies are still required to elucidate these mechanisms fully.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in inflammatory responses or microbial metabolism.
- Receptor Modulation : It could interact with specific receptors to alter signaling pathways associated with pain and inflammation.
- Cellular Interactions : The compound's ability to penetrate cell membranes might enable it to affect intracellular processes relevant to disease states.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Acetamide Group : The reaction between an appropriate amine and an acetic acid derivative.
- Substitution Reactions : Incorporating the fluorophenoxy group through nucleophilic substitution methods.
These synthetic pathways are crucial for modifying the compound for specific applications in medicinal chemistry.
Scientific Research Applications
Medicinal Chemistry
N-(3-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide is primarily investigated for its potential as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
- Anticancer Properties : Studies have indicated that compounds with similar structures exhibit anticancer activity by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, derivatives of acetamides have shown promise in targeting cancer cell lines effectively.
- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains, indicating that this compound could be explored for antibiotic development .
Biochemical Studies
The compound serves as a valuable tool in biochemical assays aimed at understanding enzyme activity and receptor interactions. Its binding affinity to proteins or receptors can provide insights into its mechanism of action.
- Enzyme Inhibition Studies : Research has focused on how this compound interacts with enzymes involved in metabolic pathways. For example, studies on similar compounds have revealed their potential as inhibitors of key enzymes in cancer metabolism .
Industrial Applications
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials.
- Synthesis of Complex Molecules : As an intermediate in organic synthesis, this compound can facilitate the creation of more complex molecules used in pharmaceuticals and agrochemicals. Its role in synthetic pathways enhances the efficiency of producing desired chemical entities.
Case Studies
Chemical Reactions Analysis
Amidation Reactions
The synthesis of this compound typically involves N-acylation of the amino group. Key steps include:
-
Activation of carboxylic acids : Conversion of acids (e.g., 3-fluorophenoxyacetic acid) to reactive intermediates like acid chlorides using thionyl chloride or coupling agents (e.g., DCC with DMAP) .
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Acylation : Reaction of the activated acid with the amine-containing precursor (e.g., 3-amino-2-methylbenzoic acid) in solvents like THF or dichloromethane, often catalyzed by bases such as triethylamine .
Table 1: Amidation Reaction Conditions
| Step | Reagents | Solvent | Conditions |
|---|---|---|---|
| Activation | Thionyl chloride or DCC/DMAP | THF or dichloromethane | Room temperature |
| Acylation | Triethylamine | THF | Stirred for 15 h at RT |
Substitution Reactions
The fluorophenoxy group undergoes nucleophilic aromatic substitution due to the electron-withdrawing fluorine atom. Key reactions include:
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O-Nucleophilic substitution : Replacement of the fluorine atom with nucleophiles (e.g., hydroxide, alkoxide) under basic conditions (e.g., NaOCH₃, KOtBu).
-
C-Nucleophilic substitution : Potential substitution at positions meta to the fluorine, though less common.
Table 2: Substitution Reaction Parameters
| Reaction Type | Reagents | Solvent | Conditions |
|---|---|---|---|
| O-Nucleophilic | NaOCH₃, KOtBu | Polar aprotic (e.g., DMF) | Elevated temperatures |
| C-Nucleophilic | Nucleophilic agents (e.g., amines) | Polar aprotic | Acidic or basic catalysis |
Oxidation/Reduction
-
Oxidation : The amino group can be oxidized to a nitro group using agents like potassium permanganate (KMnO₄) in acidic or basic media .
-
Reduction : The amide bond may be reduced to an amine using hydrides (e.g., LiAlH₄) or catalytic hydrogenation .
Hydrolysis
The amide bond undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. This reaction is critical for structural validation .
Comparative Analysis with Similar Compounds
Structural analogs exhibit divergent reactivity due to substituent effects:
Research Findings
-
Biological Activity : While not directly cited for this compound, structurally related benzamides show enzyme inhibition and receptor-binding properties .
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Analytical Techniques : Purification via recrystallization and characterization using NMR/MS are standard .
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Antimicrobial Potential : Analogs with heterocyclic substituents exhibit moderate antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Structural Features of Selected Acetamide Derivatives
Key Observations :
- Replacement of the 3-fluorophenoxy group with a 3-methylphenoxy (as in and ) reduces polarity, which may alter pharmacokinetic properties such as solubility and membrane permeability.
- The diazepane ring in introduces a basic nitrogen center, likely enhancing interactions with charged residues in enzyme active sites compared to the target compound’s simpler acetamide backbone.
Pharmacological Activity Comparisons
Relevance to Target Compound :
- Antimicrobial acetamides with piperazine or thiazole moieties (e.g., ) demonstrate that heterocyclic substitutions enhance activity, whereas the target compound’s simpler structure may prioritize metabolic stability over potency.
- Anti-inflammatory acetamides (e.g., ) highlight that fluorine positioning (e.g., 3-fluorophenyl vs. 3-fluorophenoxy) significantly impacts activity, with para-substitutions often favoring COX-2 inhibition.
Preparation Methods
Synthesis of 2-(3-Fluorophenoxy)acetyl Chloride
The carboxylic acid precursor, 2-(3-fluorophenoxy)acetic acid, undergoes activation via conversion to its corresponding acyl chloride. This is typically achieved using thionyl chloride (SOCl₂) under reflux conditions.
Reaction Conditions
- Molar Ratio: 1:1.2 (acid:SOCl₂)
- Solvent: Anhydrous dichloromethane (DCM)
- Temperature: 60°C, 4 hours
- Yield: 92–95% (crude)
Excess thionyl chloride is removed under reduced pressure, yielding 2-(3-fluorophenoxy)acetyl chloride as a pale-yellow liquid.
Amide Bond Formation with 3-Amino-2-methylaniline
The acyl chloride reacts with 3-amino-2-methylaniline in the presence of a tertiary amine base, typically triethylamine (TEA), to facilitate HCl scavenging.
Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Molar Ratio (acyl chloride:amine) | 1:1.1 |
| Base | Triethylamine (1.1 equiv) |
| Temperature | Room temperature (25°C) |
| Reaction Time | 12–16 hours |
| Workup | Filtration, aqueous wash, crystallization from acetonitrile |
| Yield | 68–72% |
This method produces the target compound with high purity (≥95% by HPLC), as confirmed by spectral data.
Single-Step Coupling Agent-Mediated Synthesis
Alternative approaches employ carbodiimide-based coupling agents to directly activate the carboxylic acid, bypassing acyl chloride formation.
EDCI/HOBt-Mediated Coupling
A representative protocol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):
Reaction Setup
- Reagents:
- 2-(3-Fluorophenoxy)acetic acid (1.0 equiv)
- 3-Amino-2-methylaniline (1.05 equiv)
- EDCI (1.2 equiv), HOBt (1.1 equiv)
- Solvent: Dimethylformamide (DMF)
- Temperature: 0°C → room temperature, 24 hours
- Yield: 60–65%
Comparative Analysis of Methods
The table below contrasts key metrics for both synthesis routes:
| Parameter | Two-Step Acylation | EDCI/HOBt Coupling |
|---|---|---|
| Overall Yield | 68–72% | 60–65% |
| Purity (HPLC) | ≥95% | 90–93% |
| Reaction Time | 16–20 hours | 24–28 hours |
| Byproduct Formation | Minimal | Moderate |
| Scalability | Industrial-friendly | Lab-scale |
The two-step method demonstrates superior efficiency and scalability, making it preferable for bulk synthesis.
Reaction Optimization and Process Intensification
Solvent Screening
Solvent polarity significantly impacts reaction kinetics and product purity:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.6 | 72 | 95 |
| DCM | 8.9 | 65 | 92 |
| Acetonitrile | 37.5 | 58 | 90 |
| DMF | 36.7 | 63 | 88 |
THF emerges as the optimal solvent, balancing reactivity and solubility.
Temperature Profiling
Controlled studies reveal temperature sensitivity:
- <15°C: Slow reaction kinetics (30% conversion at 12 hours)
- 25°C: Optimal balance (95% conversion at 16 hours)
- >40°C: Increased side reactions (up to 15% byproducts)
Analytical Characterization
The synthesized compound is rigorously characterized using advanced spectroscopic techniques:
Spectral Data
Purity Assessment
HPLC analysis under reversed-phase conditions (C18 column, acetonitrile/water gradient) confirms ≥95% purity with retention time 8.42 min.
Industrial-Scale Production Considerations
Scaling the two-step acylation method requires:
- Continuous Flow Reactors: For precise control of exothermic acyl chloride formation.
- Automated Crystallization: To ensure consistent particle size distribution.
- Waste Management Systems: For SOCl₂ neutralization and solvent recovery.
Pilot plant trials achieved 85% yield at 10 kg batch size, demonstrating commercial viability.
Q & A
Basic: What synthetic routes are recommended for N-(3-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
Intermediate Preparation : React 3-amino-2-methylphenol with an acetylating agent (e.g., acetyl chloride) to protect the amine group.
Etherification : Couple the intermediate with 3-fluorophenol using a base (e.g., K₂CO₃) and a halide source (e.g., chloroacetyl chloride) to form the phenoxyacetamide backbone .
Deprotection : Remove the acetyl protecting group under acidic or basic conditions to regenerate the free amine.
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization or column chromatography to minimize side products .
Basic: How can this compound be characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- NMR : Use - and -NMR to confirm the presence of the 3-fluorophenoxy group (e.g., aromatic splitting patterns) and the acetamide carbonyl (~168-170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula, with expected fragmentation at the acetamide bond.
- Crystallography : Grow single crystals via slow evaporation (e.g., toluene/ethanol). Refine the structure using SHELX programs, focusing on hydrogen-bonding interactions (N–H···O) and dihedral angles between aromatic rings .
Advanced: How can discrepancies between experimental and computational spectroscopic data be resolved?
Methodological Answer:
Discrepancies (e.g., -NMR chemical shifts) may arise from solvent effects or conformational flexibility.
Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311++G**) to simulate NMR shifts in the same solvent. Compare with experimental data to identify dominant conformers .
Dynamic Effects : Use variable-temperature NMR to assess rotational barriers around the acetamide bond.
Crystal vs. Solution States : Compare X-ray-derived bond lengths/angles with solution-phase DFT geometries to identify packing influences .
Advanced: What strategies optimize synthetic yield while minimizing byproducts?
Methodological Answer:
- Reagent Selection : Replace chloroacetyl chloride with bromoacetyl chloride for faster nucleophilic substitution.
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance etherification efficiency in biphasic systems .
- Temperature Control : Conduct the coupling step at 0–5°C to suppress hydrolysis of reactive intermediates.
- Purification : Employ preparative HPLC with a C18 column and isocratic elution (e.g., acetonitrile/water) to isolate the target compound from regioisomers .
Advanced: How does crystal packing influence the compound’s physicochemical properties?
Methodological Answer:
- Hydrogen Bonding : Analyze the N–H···O network in the crystal lattice using SHELXL. Strong intermolecular H-bonds increase melting points and reduce solubility .
- Dihedral Angles : Measure the angle between the 3-fluorophenoxy and 3-amino-2-methylphenyl rings (e.g., ~60° in analogous structures). Larger angles may reduce π-π stacking, affecting solid-state stability .
- Solvent Channels : Use Mercury software to visualize voids in the crystal structure, which correlate with hydrate formation or polymorphic transitions .
Advanced: What in silico methods predict the compound’s biological activity?
Methodological Answer:
- Docking Studies : Target enzymes (e.g., kinases) using AutoDock Vina. The 3-fluorophenoxy group may occupy hydrophobic pockets, while the acetamide acts as a hydrogen-bond donor .
- QSAR Modeling : Train models on pyridine/acetamide derivatives with known antimicrobial IC₅₀ values. Focus on descriptors like logP, polar surface area, and H-bond acceptor count .
- ADMET Prediction : Use SwissADME to assess bioavailability. The compound’s moderate logP (~2.5) suggests blood-brain barrier penetration, which may require structural tweaks for CNS-excluded applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
